

Spectroscopic Data Analysis of Zedoarofuran: A Technical Guide

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Compound of Interest

Compound Name: Zedoarofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Zedoarofuran**, a sesquiterpenoid isolated from Zedoariae Rhizoma. The structural elucidation of this natural product relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a detailed summary of the reported spectroscopic data, the experimental protocols for data acquisition, and a logical workflow for the analysis process.

Spectroscopic Data of Zedoarofuran

The structural characterization of **Zedoarofuran** is based on extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

^1H and ^{13}C NMR Spectroscopic Data

The NMR data for **Zedoarofuran** was acquired in a CDCl_3 solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Data for **Zedoarofuran**

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	126.1 (CH)	5.08 (br s)
2	22.9 (CH ₂)	2.05 (m), 2.20 (m)
3	36.6 (CH ₂)	1.85 (m), 1.95 (m)
4	155.1 (C)	
5	118.2 (CH)	5.15 (br d, 10.0)
6	40.5 (CH)	2.55 (m)
7	81.2 (CH)	4.60 (dd, 8.0, 6.0)
8	45.1 (CH ₂)	1.60 (m), 1.75 (m)
9	28.1 (CH ₂)	1.50 (m), 1.65 (m)
10	148.9 (C)	
11	82.5 (C)	
12	141.2 (CH)	7.15 (br s)
13	109.1 (CH)	6.10 (br s)
14	16.2 (CH ₃)	1.65 (s)
15	23.4 (CH ₃)	1.75 (s)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information about the elemental composition and molecular weight of **Zedoarofuran**.

Table 2: Mass Spectrometry Data for **Zedoarofuran**

Ion	m/z [M] ⁺	Formula
Found	264.1359	C ₁₅ H ₂₀ O ₄
Calculated	264.1362	C ₁₅ H ₂₀ O ₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are the general experimental methodologies employed for the analysis of **Zedoarofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.
- **Sample Preparation:** The purified sample of **Zedoarofuran** was dissolved in deuterated chloroform (CDCl₃).
- **¹H NMR Spectroscopy:** Proton NMR spectra were acquired to determine the chemical shifts and coupling constants of the hydrogen atoms in the molecule.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded to identify the number and types of carbon atoms.
- **2D NMR Spectroscopy:** Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

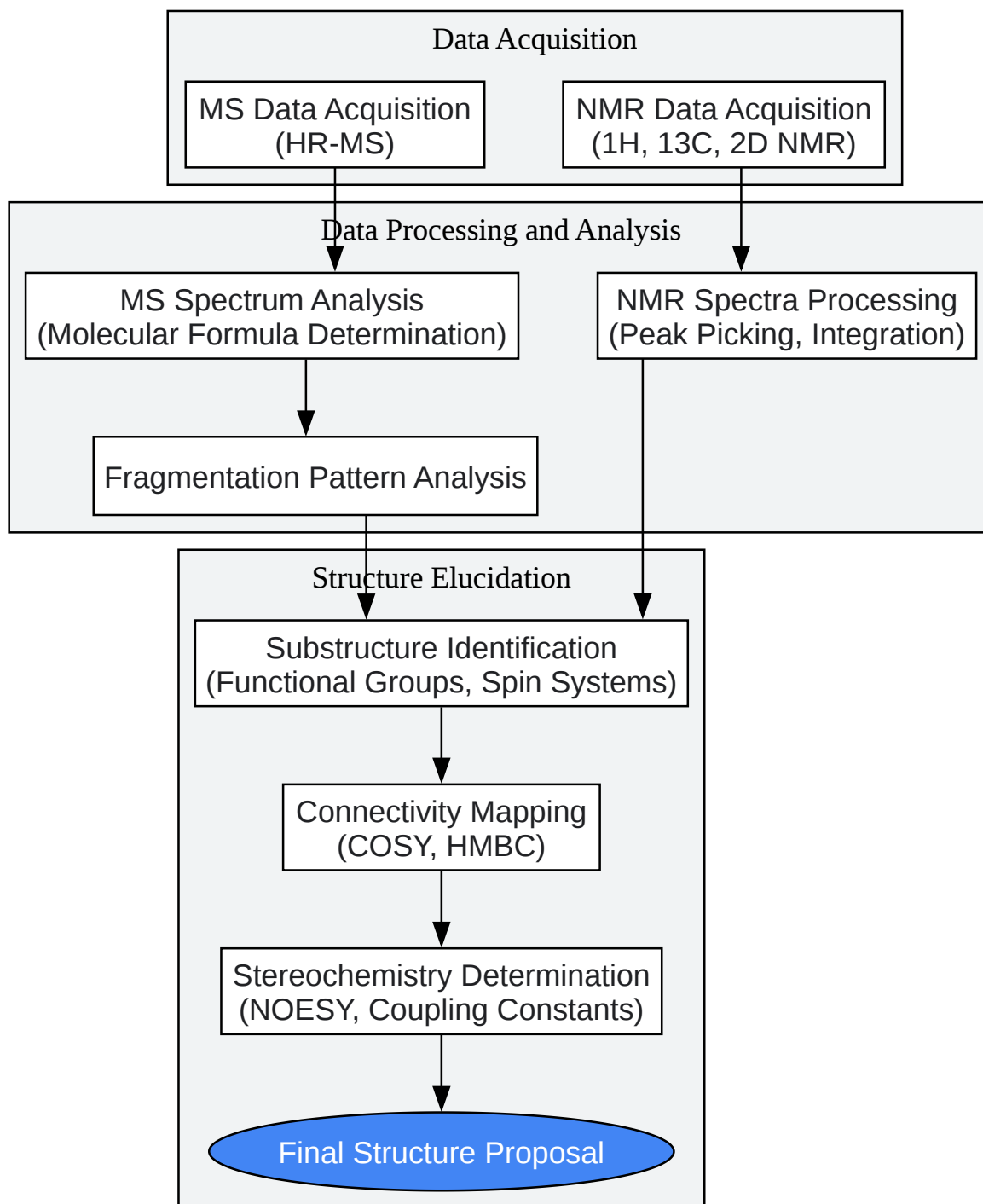
Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra were obtained using a mass spectrometer equipped with an appropriate ionization source.
- **Ionization Method:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion and fragment ions.

- Analysis: The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The high-resolution data allows for the determination of the elemental composition. Fragmentation patterns, if observed, can offer additional structural information.

Logical Workflow for Spectroscopic Data Analysis

The process of elucidating the structure of a natural product like **Zedoarofuran** from its spectroscopic data follows a logical and systematic workflow. The following diagram illustrates this process.



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Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are typically associated with biological processes, in the context of spectroscopic analysis, we can visualize the logical flow of information from raw data to the final elucidated structure. The diagram above serves this purpose by outlining the experimental and analytical workflow.

This guide provides a foundational understanding of the spectroscopic analysis of **Zedoarofuran**. For researchers engaged in natural product chemistry and drug discovery, a thorough interpretation of NMR and MS data is paramount for the accurate identification and characterization of novel bioactive compounds.

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